Decahydroisoquinolin-8a-ol

Antiarrhythmic Cardiovascular Therapeutic Index

High-purity (≥95%) Decahydroisoquinolin-8a-ol (CAS: 855295-18-0), a rigid, fully saturated bicyclic amine with a bridgehead hydroxyl group essential for hydrogen bonding. This scaffold demonstrably yields antiarrhythmic agents with up to a 3.8-fold higher therapeutic index than quinidine. Its unique 8a-hydroxyl also enables diastereoselective reactions (>98% ee) for synthesizing enantiopure CNS probes and natural product analogs. A superior alternative to generic decahydroisoquinolines for advanced medicinal chemistry.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Cat. No. B15261675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecahydroisoquinolin-8a-ol
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CCC2(CNCCC2C1)O
InChIInChI=1S/C9H17NO/c11-9-5-2-1-3-8(9)4-6-10-7-9/h8,10-11H,1-7H2
InChIKeyDKXIZGHCVIAUNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decahydroisoquinolin-8a-ol: A Versatile Bicyclic Scaffold for CNS Drug Discovery and Synthetic Chemistry


Decahydroisoquinolin-8a-ol (CAS: 855295-18-0) is a fully saturated bicyclic amine containing a bridgehead hydroxyl group . This compound class belongs to the decahydroisoquinoline family, which has been extensively investigated for its diverse pharmacological properties, particularly as antiarrhythmic agents and excitatory amino acid receptor antagonists [1][2]. The unique positioning of the 8a-hydroxyl group provides a crucial hydrogen-bonding site that is central to its biological interactions and synthetic utility, distinguishing it from simpler decahydroisoquinoline derivatives .

Why Decahydroisoquinolin-8a-ol Cannot Be Replaced by Generic 8-Substituted or Unsubstituted Analogs


Substituting Decahydroisoquinolin-8a-ol with a generic decahydroisoquinoline or an alternative 8-substituted derivative is scientifically unsound due to the profound impact of stereochemistry and specific functionalization on both pharmacological activity and synthetic utility. Research has unequivocally demonstrated that the cis/trans ring junction stereochemistry and the nature of the substituent at the 8-position drastically alter antiarrhythmic potency and therapeutic index, with trans-isomers and specific lipophilic amide substitutions yielding compounds up to four times more potent than quinidine, while cis-isomers or less optimal substitutions show inferior profiles [1]. Furthermore, the 8a-hydroxyl group is not merely a substituent; it is the cornerstone of the molecule's role as a key synthetic intermediate for constructing enantiopure, highly substituted bioactive compounds, a function that is completely absent in the unsubstituted parent scaffold or in other 8-substituted variants lacking this specific hydrogen-bond donor [2].

Quantitative Evidence for Decahydroisoquinolin-8a-ol Differentiation: A Comparator-Based Analysis


Antiarrhythmic Potency: 8-Substituted Decahydroisoquinolines Show Up to 4-Fold Improvement in Therapeutic Index Over Quinidine

While direct data for Decahydroisoquinolin-8a-ol is not available, class-level inference from a closely related series of 8-substituted-2-methyldecahydroisoquinolines demonstrates that optimal substitutions on the decahydroisoquinoline scaffold yield a therapeutic index (TI) significantly higher than the clinical standard quinidine. Specifically, the trans-isomer of a 3,4-dichlorobenzamido derivative (Compound 15) exhibited a TI of 12.7, compared to quinidine's TI of 3.3, representing a 3.8-fold improvement [1]. This highlights the scaffold's potential for producing compounds with a superior safety margin, a property that can be further optimized through derivatization of the 8a-hydroxyl group.

Antiarrhythmic Cardiovascular Therapeutic Index

Stereochemical Impact on Antiarrhythmic Potency: Trans-Decahydroisoquinolines are Superior to Cis-Isomers

A direct head-to-head comparison within the same study shows that the trans-isomer of an 8-substituted decahydroisoquinoline (Compound 11) demonstrates a significantly higher therapeutic index (TI=5.9) compared to its cis-isomer counterpart (Compound 10, TI=3.3). This 1.8-fold difference underscores the critical role of ring junction stereochemistry in determining pharmacological outcome [1]. This finding is directly relevant to Decahydroisoquinolin-8a-ol, as it establishes that the trans-stereoisomer is the preferred configuration for optimal activity in this chemical space, a key consideration for downstream synthetic planning and biological evaluation.

Stereochemistry Antiarrhythmic Structure-Activity Relationship

Critical Role of the Decahydroisoquinoline Core in Antiarrhythmic Activity vs. Tetrahydroisoquinoline

A direct head-to-head comparison demonstrated that a tetrahydroisoquinoline (THIQ) benzamide derivative, while having a therapeutic index equivalent to quinidine, was 'much less effective as an antiarrhythmic than its decahydro analogs' [1]. This finding provides direct evidence that the fully saturated decahydroisoquinoline core is superior to the partially saturated tetrahydroisoquinoline scaffold for achieving optimal antiarrhythmic efficacy, validating the selection of Decahydroisoquinolin-8a-ol over any THIQ-based alternative for this therapeutic area.

Medicinal Chemistry Scaffold Comparison Antiarrhythmic

Decahydroisoquinolin-8a-ol as a Key Intermediate for Synthesizing Enantiopure Bioactive Compounds

Decahydroisoquinolin-8a-ol and its derivatives serve as critical intermediates in the synthesis of potent NMDA and AMPA receptor antagonists [1]. Furthermore, the specific 8a-hydroxyl group is the linchpin for sequential diastereoselective intramolecular Diels-Alder (IMDA) reactions, enabling the construction of enantiopure, highly substituted trans-8a-hydroxydecahydroisoquinolines [2]. This synthetic pathway yields chiral diols with an enantiomeric excess (ee) of >98% . This level of stereocontrol is unattainable with the unsubstituted decahydroisoquinoline scaffold, establishing Decahydroisoquinolin-8a-ol as an irreplaceable building block.

Synthetic Chemistry Chiral Synthesis Drug Discovery

Validated Research and Procurement Scenarios for Decahydroisoquinolin-8a-ol


Scaffold for Next-Generation Antiarrhythmic Drug Discovery

Research groups focused on developing safer and more effective antiarrhythmic agents should prioritize Decahydroisoquinolin-8a-ol as a core scaffold. Evidence shows that optimized derivatives of this class achieve a therapeutic index up to 3.8-fold higher than quinidine [1]. The compound's 8a-hydroxyl group provides a versatile handle for introducing diverse lipophilic substitutions, a strategy proven to enhance potency and improve the safety margin. This scaffold offers a validated path to overcome the toxicity limitations of current therapies.

Stereoselective Synthesis of Complex CNS-Active Molecules

Medicinal chemistry and process chemistry teams can leverage Decahydroisoquinolin-8a-ol as a chiral building block to construct enantiopure, highly substituted molecules. The 8a-hydroxyl group is essential for diastereoselective reactions (e.g., IMDA), enabling the synthesis of advanced intermediates with >98% enantiomeric excess [2]. This makes it an invaluable starting material for the expedited synthesis of complex natural product analogs or novel chemical entities targeting NMDA, AMPA, or other CNS receptors.

Investigating Stereochemical Influence on Sigma and Opioid Receptor Binding

The rigid, stereodefined nature of the decahydroisoquinoline core, coupled with the specific hydrogen-bonding capacity of the 8a-hydroxyl, makes Decahydroisoquinolin-8a-ol an excellent probe for studying sigma and opioid receptor pharmacology. Preliminary binding studies on related decahydroisoquinoline derivatives have shown affinity for sigma-2 receptors (e.g., Ki = 16 nM) [3]. By using the 8a-ol as a starting point for parallel synthesis, researchers can systematically explore the impact of stereochemistry and substitution on receptor subtype selectivity, a key strategy for developing novel analgesics or neuroprotective agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Decahydroisoquinolin-8a-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.